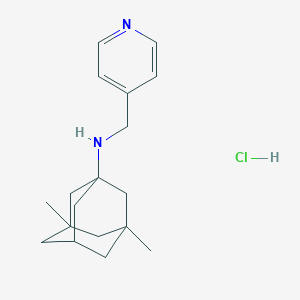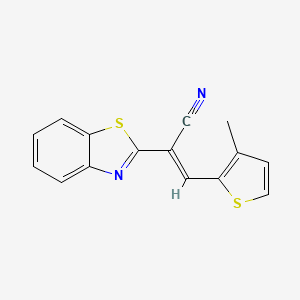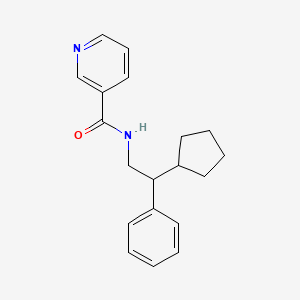![molecular formula C21H24N6O B5405628 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyridazine](/img/structure/B5405628.png)
3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyridazine is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields. This compound is a pyridazine derivative that has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyridazine is not fully understood. However, studies have shown that this compound has the ability to inhibit various enzymes and signaling pathways involved in cancer cell growth and survival. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyridazine in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis in cancer cells. However, one of the limitations of using this compound is its potential toxicity and side effects.
Future Directions
There are several future directions for research on 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyridazine. One of the areas where this compound has shown promising results is in cancer research. Further studies are needed to determine the optimal dosage and administration route for this compound in cancer treatment. Additionally, more research is needed to understand the exact mechanism of action of this compound and its potential side effects. Another area where this compound has shown potential is in neuroprotection. Future studies could focus on exploring the neuroprotective effects of this compound in various neurological disorders.
Synthesis Methods
The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyridazine has been reported in various studies. One of the most commonly used methods involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with 4-(3-phenylpropanoyl)-1-piperazinecarboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then reacted with 6-bromo-2-chloronicotinic acid to obtain the final product.
Scientific Research Applications
3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyridazine has been extensively studied for its potential therapeutic applications in various fields. Some of the areas where this compound has shown promising results include cancer research, neuroprotection, and inflammation.
Properties
IUPAC Name |
1-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-17-11-12-27(24-17)20-9-8-19(22-23-20)25-13-15-26(16-14-25)21(28)10-7-18-5-3-2-4-6-18/h2-6,8-9,11-12H,7,10,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENIWBMGMWGCSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4aS*,8aR*)-1-(3-methylbutyl)-6-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5405547.png)
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylacetamide](/img/structure/B5405556.png)


![N-{3-[(2-fluorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B5405574.png)

![1-(2-{3-[(dimethylamino)methyl]-3-hydroxy-1-piperidinyl}-2-oxoethyl)-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5405584.png)
![N-{4-[(allylamino)sulfonyl]phenyl}pentanamide](/img/structure/B5405596.png)
![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5405603.png)


![1-{4-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-butanone](/img/structure/B5405615.png)
![2-(4-ethyl-1-piperazinyl)-3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5405621.png)
![3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]-1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine](/img/structure/B5405640.png)
